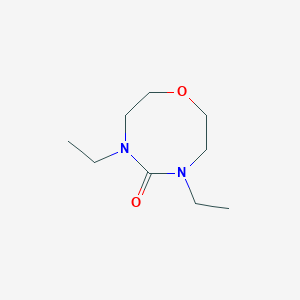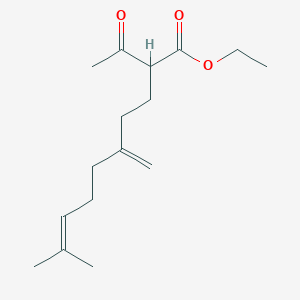![molecular formula C18H16O4 B14418825 (1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol CAS No. 82050-47-3](/img/structure/B14418825.png)
(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its unique tetrahydrobenzo[a]anthracene structure with four hydroxyl groups attached to the tetrahydro ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by catalytic hydrogenation and hydroxylation. The Diels-Alder reaction forms the core structure, while catalytic hydrogenation reduces the double bonds, and hydroxylation introduces the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, making it a candidate for drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antioxidant activities due to its polycyclic aromatic structure and hydroxyl groups.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s polycyclic structure allows it to intercalate with DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol is unique due to its specific stereochemistry and the presence of four hydroxyl groups. This distinguishes it from other polycyclic aromatic hydrocarbons, providing it with unique chemical and biological properties.
特性
CAS番号 |
82050-47-3 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC名 |
(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m0/s1 |
InChIキー |
OBPNVPPKXVIGQS-MLHJIOFPSA-N |
異性体SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@@H]([C@@H]([C@H]4O)O)O)O |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C(C4O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



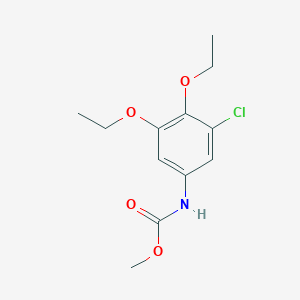

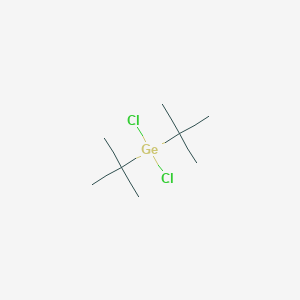
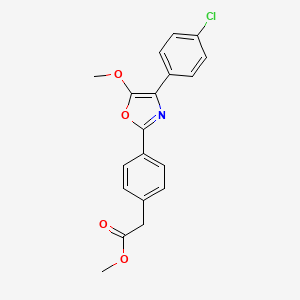
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone](/img/structure/B14418784.png)
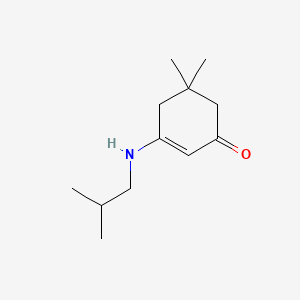
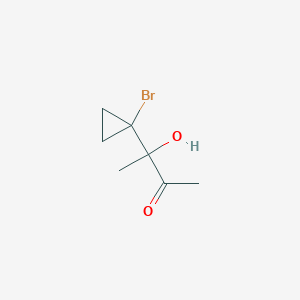
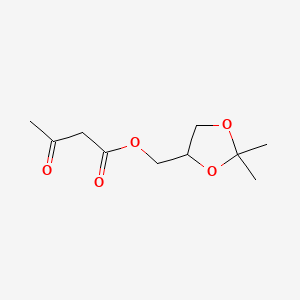
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
